molecular formula C15H23N3O2 B2378332 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile CAS No. 2097920-44-8

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2378332
CAS No.: 2097920-44-8
M. Wt: 277.368
InChI Key: VICXVRPJIAAHKA-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is a synthetic chemical scaffold designed for research applications in medicinal chemistry and drug discovery. Compounds featuring piperidine and pyrrolidinone rings, such as this one, are of significant interest in pharmaceutical development due to their potential to modulate biologically relevant targets . The integrated piperidine and 2-oxopyrrolidine structure provides a versatile framework that can be utilized in the design and synthesis of novel bioactive molecules. The tert-butyl group offers steric influence and can fine-tune the compound's metabolic stability and lipophilicity, while the carbonitrile moiety serves as a key functional handle for further chemical elaboration into potential inhibitors or probes . This compound is intended for use in hit-to-lead optimization, library synthesis, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)11-9-17-13(19)12(11)14(20)18-6-4-10(8-16)5-7-18/h10-12H,4-7,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICXVRPJIAAHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the pyrrolidine ring through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile involves several key steps that can be optimized for yield and purity. The compound can be synthesized through multi-component reactions, such as the Ugi reaction, which allows for the incorporation of various functional groups, enhancing its versatility in drug development.

Key Synthetic Steps:

  • Formation of the Pyrrolidine Ring : The initial step involves the formation of the pyrrolidine ring using tert-butyl isocyanide and appropriate carbonyl precursors.
  • Piperidine Formation : The piperidine moiety is introduced via nucleophilic substitution reactions, which can be facilitated by activating agents.
  • Carbonitrile Introduction : Carbonitrile functionality is typically introduced through cyanation reactions, which can be performed under mild conditions to prevent degradation of sensitive functional groups.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities that make it a candidate for further investigation.

Antimicrobial Properties

In vitro studies have shown that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. For example, compounds similar to this compound have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Enzyme Inhibition

This compound has also been explored as a potential inhibitor of enzymes such as α-glucosidase. In studies involving derivatives of piperidines, certain modifications led to enhanced inhibitory activity compared to standard references like acarbose . The structure-activity relationship (SAR) studies provide insights into how specific functional groups influence biological efficacy.

Pharmacological Insights

The pharmacokinetic profile of this compound has been assessed in various models. Notably, its ability to penetrate biological membranes suggests potential utility in drug formulation.

Case Studies

  • Cancer Therapeutics : A study highlighted the use of similar piperidine derivatives in cancer treatment protocols, showcasing their ability to selectively inhibit tumor growth in preclinical models .
  • HIV Research : Compounds derived from piperidinic structures have been evaluated for their activity against HIV, demonstrating significant improvements in potency over existing therapies .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carbonitrile derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine-4-carbonitrile Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Pharmacological Relevance Reference
Target Compound 4-Tert-butyl-2-oxopyrrolidine-3-carbonyl Not reported Bulky tert-butyl, carbonyl group Hypothesized kinase/receptor binding N/A
1-[(1R)-1-(1-naphthyl)ethyl]piperidine-4-carbonitrile 1-naphthyl ethyl 265.2 (MS) Aromatic, lipophilic Potential CNS activity
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile Bromoisothiazolo-pyridine 322.9961 Halogenated heterocycle Cyclin G-associated kinase (GAK) inhibition
1-(4-oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile Trifluoromethylphenyl, ketone Not reported Fluorinated, ketone moiety Metabolic stability enhancement
(+)-(S,S)-13 (Ro 64-6198 analog) Phenalenyl, phenylamino Not reported NOP receptor agonism, chiral centers Neuropathic pain modulation
Compound 74 (pyrimidine derivative) Morpholine, pyridine Not reported Heterocyclic diversity Antimalarial activity

Key Observations

Steric and Electronic Effects: The tert-butyl group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl in other analogs) by reducing oxidative metabolism .

Functional Group Contributions :

  • The 2-oxopyrrolidine carbonyl in the target compound could facilitate hydrogen bonding with enzymes or receptors, similar to the ketone in .
  • Carbonitrile is a conserved feature across analogs, likely stabilizing binding interactions via dipole effects.

Pharmacological Implications :

  • Compounds with aromatic substituents (e.g., naphthyl in ) exhibit lipophilicity suited for blood-brain barrier penetration, suggesting CNS applications.
  • Heterocyclic extensions (e.g., isothiazolo-pyridine in ) broaden activity spectra, particularly in kinase inhibition.

Biological Activity

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H33N3O4
  • Molecular Weight : 357.49 g/mol

The structure consists of a piperidine ring substituted with a tert-butyl group and a carbonitrile moiety, which are critical for its biological activity.

Recent studies suggest that the biological activity of this compound may be attributed to its interaction with various cellular pathways. For instance, it has been shown to influence the urokinase receptor (uPAR) pathways, which are significant in cancer cell invasion and metastasis. The binding affinity and inhibition constants for related compounds indicate that these derivatives can effectively modulate cell signaling pathways associated with tumor growth and metastasis .

Anticancer Activity

  • Cell Proliferation Inhibition : Compounds structurally similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) .
  • Mechanisms of Action :
    • Inhibition of Cell Migration : The compound has been reported to impair the invasion and migration capabilities of cancer cells, suggesting its role as an anti-metastatic agent.
    • Cytotoxic Effects : While some derivatives exhibit cytotoxicity at high concentrations, others show selective toxicity towards cancer cells without affecting normal cells .
  • Case Studies :
    • A study evaluating a series of pyrrolidinone derivatives found that certain compounds could inhibit MMP-9 activity, a matrix metalloproteinase involved in cancer metastasis, indicating potential therapeutic applications in oncology .

Other Biological Activities

  • Neuroprotective Effects : Preliminary data suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Antifungal Activity : Related compounds have shown antifungal properties against various pathogens, suggesting that this class may have broader antimicrobial applications .

Data Table: Summary of Biological Activities

Activity TypeRelated Compound(s)Observed EffectReference
AnticancerPyrrolidinone DerivativesInhibition of MDA-MB-231 proliferation
Anti-MetastaticSimilar Piperidinone CompoundsImpaired cell migration
NeuroprotectiveNot specifiedPotential neuroprotection
AntifungalHydrazine DerivativesEffective against fungal pathogens

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of tert-butyl-protected intermediates.
  • Step 2 : Introduction of the piperidine-4-carbonitrile moiety using coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with halogenated intermediates. For example, brominated isothiazolo[4,3-b]pyridine derivatives can react with piperidine-4-carbonitrile under palladium catalysis .
  • Step 3 : Purification via silica gel column chromatography (e.g., dichloromethane/acetone gradients) and characterization using 1H^1 \text{H} NMR and HRMS .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm regiochemistry and functional groups, with δ ~2.0–4.5 ppm for piperidine protons and δ ~170–175 ppm for carbonyl carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ calculated vs. observed) .
  • HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with acetonitrile/water mobile phases .

Q. How can researchers assess the compound’s solubility and partition coefficient (LogP)?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • LogP : Determine via octanol-water partitioning assays or computational tools (e.g., MarvinSuite) based on the compound’s tert-butyl and carbonitrile groups .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme assays be resolved?

  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–10 µM) to identify IC50_{50} variability .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding poses with targets like cyclin G-associated kinase (GAK) .

Q. What strategies optimize the Suzuki-Miyaura coupling step for this compound?

  • Catalyst Screening : Compare Pd(OAc)2_2/XPhos with PdCl2_2(dppf) for yield improvements .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene for better solubility of halogenated intermediates .
  • Temperature Control : Reactions at 100°C vs. 80°C may reduce side products (e.g., dehalogenation) .

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. What computational methods predict the compound’s pharmacokinetics?

  • Molecular Dynamics (MD) : Simulate interactions with blood-brain barrier (BBB) transporters to predict CNS penetration .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F) and plasma protein binding based on logP and topological polar surface area (TPSA) .

Data Contradiction Analysis

Q. How to address discrepancies in 1H^1 \text{H}1H NMR spectra between batches?

  • Impurity Profiling : Use 19F^{19} \text{F} NMR (if fluorinated intermediates) or LC-MS to detect trace solvents (e.g., DMF) .
  • Dynamic Effects : Variable temperature NMR (VT-NMR) can resolve conformational exchange broadening in piperidine rings .

Q. Why might biological activity vary across cell lines?

  • Cell Permeability : Measure intracellular concentrations via LC-MS to rule out efflux pump activity (e.g., P-gp) .
  • Target Expression : Validate target protein levels (e.g., GAK) via Western blotting before assay .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterExample 1 Example 2
CatalystPd(OAc)2_2/XPhosPdCl2_2(dppf)
SolventDMSOXylene
Temperature80°C100°C
Yield86%50%

Q. Table 2. Pharmacological Profiling Parameters

Assay TypeMethod Key Outcome
Enzyme InhibitionFluorescence polarizationIC50_{50} = 12 nM
Cell ViabilityMTT assay (HepG2)EC50_{50} = 1.2 µM
Metabolic StabilityLiver microsomes (t1/2_{1/2})t1/2_{1/2} = 45 min

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